molecular formula C8H8F3N3O4 B11816452 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate

Katalognummer: B11816452
Molekulargewicht: 267.16 g/mol
InChI-Schlüssel: SLQFFGPTFPOSAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate is a versatile small molecule scaffold that has garnered attention in various fields of scientific research. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate typically involves the reaction of morpholine with a suitable oxadiazole precursor. One common method includes the use of amidoxime and carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .

Wissenschaftliche Forschungsanwendungen

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate stands out due to its unique combination of a morpholine ring and an oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry .

Eigenschaften

Molekularformel

C8H8F3N3O4

Molekulargewicht

267.16 g/mol

IUPAC-Name

[3-(1,2,4-oxadiazol-5-yl)morpholin-4-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H8F3N3O4/c9-8(10,11)7(15)18-14-1-2-16-3-5(14)6-12-4-13-17-6/h4-5H,1-3H2

InChI-Schlüssel

SLQFFGPTFPOSAH-UHFFFAOYSA-N

Kanonische SMILES

C1COCC(N1OC(=O)C(F)(F)F)C2=NC=NO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.